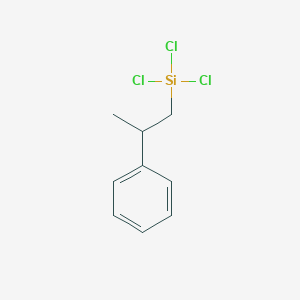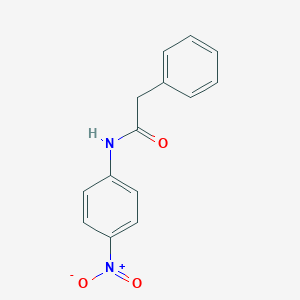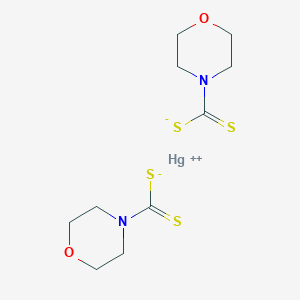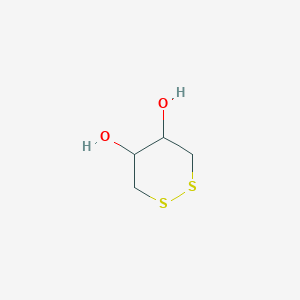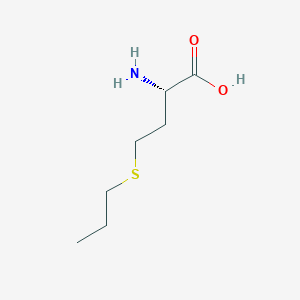
Propionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionine is a chemical compound that belongs to the family of amino acids. It is a non-proteinogenic amino acid, which means that it is not used by the body to build proteins. Propionine is synthesized from the amino acid methionine and is involved in various biochemical and physiological processes in the body.
作用机制
The exact mechanism of action of propionine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. It also inhibits the NF-kappaB pathway, which is involved in inflammation and immune response.
生化和生理效应
Propionine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells. It also reduces the levels of reactive oxygen species, which can cause cellular damage. Propionine has also been shown to improve insulin sensitivity and glucose metabolism.
实验室实验的优点和局限性
Propionine has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis is relatively simple. It is also non-toxic and has been shown to have low cytotoxicity. However, its use in experiments is limited by its low solubility in water, which can make it difficult to administer.
未来方向
Propionine has several potential future directions for research. It is being investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It is also being studied for its potential use as a dietary supplement to improve overall health and well-being. Additionally, further research is needed to fully understand the mechanisms of action of propionine and its potential therapeutic applications.
合成方法
Propionine is synthesized from methionine through a process called transamination. In this process, the amino group of methionine is transferred to a keto acid, which results in the formation of propionine. The reaction is catalyzed by an enzyme called transaminase.
科学研究应用
Propionine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It is also being investigated for its potential use in the treatment of cancer, diabetes, and other metabolic disorders.
属性
CAS 编号 |
13073-19-3 |
|---|---|
产品名称 |
Propionine |
分子式 |
C7H15NO2S |
分子量 |
177.27 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-propylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI 键 |
MFCVASZUOWEOHT-LURJTMIESA-N |
手性 SMILES |
CCCSCC[C@@H](C(=O)O)N |
SMILES |
CCCSCCC(C(=O)O)N |
规范 SMILES |
CCCSCCC(C(=O)O)N |
其他 CAS 编号 |
13073-19-3 |
同义词 |
2-amino-4-(propylthio)butyric acid L-propionine propionine S-propyl-L-homocysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



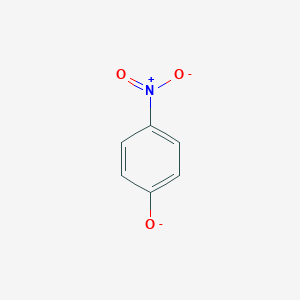
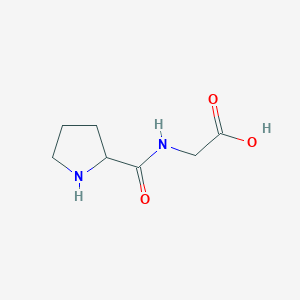
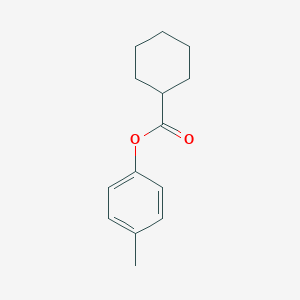
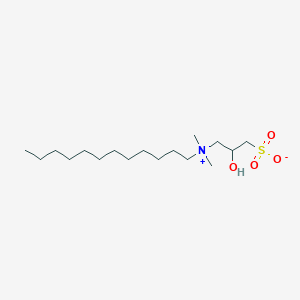

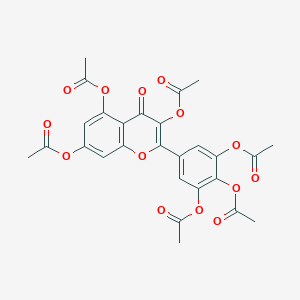
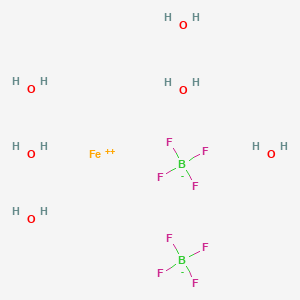
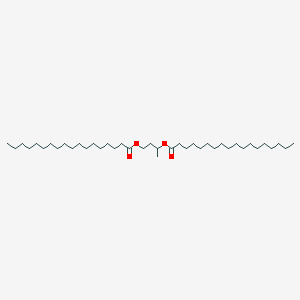
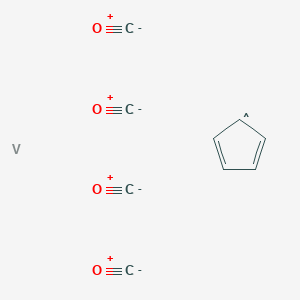
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
